N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
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Overview
Description
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Prop-2-enoxy Group: The prop-2-enoxy group is introduced through an etherification reaction, where an appropriate alcohol is reacted with the benzamide core in the presence of a base.
Addition of the Cyanomethyl Group: The cyanomethyl group is added via a nucleophilic substitution reaction, where a cyanomethylating agent reacts with the benzamide derivative.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-4-(trifluoromethyl)benzamide
- N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(difluoromethyl)benzamide
- N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)aniline
Uniqueness
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-8-21-12-5-4-10(14(15,16)17)9-11(12)13(20)19(2)7-6-18/h3-5,9H,1,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXAEZYZYFYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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